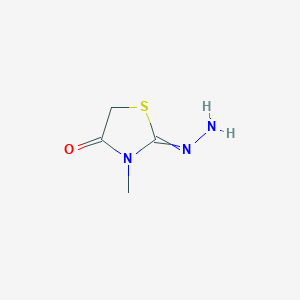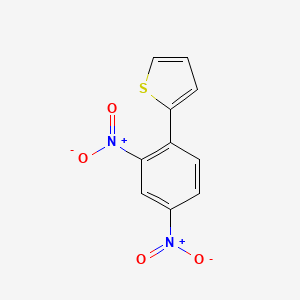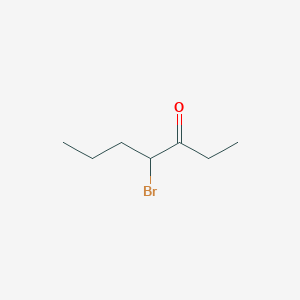![molecular formula C8H9N5 B14632614 [1-(2-Azidophenyl)ethylidene]hydrazine CAS No. 55271-23-3](/img/structure/B14632614.png)
[1-(2-Azidophenyl)ethylidene]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Azidophenyl)ethylidene]hydrazine: is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Azidophenyl)ethylidene]hydrazine typically involves the reaction of 2-azidobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(2-Azidophenyl)ethylidene]hydrazine can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the azide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Ligand Design: [1-(2-Azidophenyl)ethylidene]hydrazine can be used as a ligand in coordination chemistry to form complexes with metal ions.
Biology:
Antimicrobial Agents: Hydrazones, including this compound, have shown potential as antimicrobial agents due to their ability to inhibit the growth of bacteria and fungi.
Medicine:
Cytotoxic Agents: Some hydrazones have been found to exhibit cytotoxic effects, making them potential candidates for cancer therapy.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism of action of [1-(2-Azidophenyl)ethylidene]hydrazine involves its interaction with various molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole rings. Additionally, the hydrazone moiety can chelate metal ions, affecting their biological activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
[1-(Pyrazin-2-yl)ethylidene]hydrazine: This compound is similar in structure and also acts as a ligand in coordination chemistry.
Phenylhydrazine: Another hydrazone derivative with applications in analytical chemistry and as an intermediate in organic synthesis.
Uniqueness:
Azide Group: The presence of the azide group in [1-(2-Azidophenyl)ethylidene]hydrazine makes it unique compared to other hydrazones, providing additional reactivity and potential for click chemistry applications.
Biological Activity: The specific structure of this compound may confer unique biological activities, making it a valuable compound for research in medicinal chemistry.
Eigenschaften
CAS-Nummer |
55271-23-3 |
|---|---|
Molekularformel |
C8H9N5 |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
1-(2-azidophenyl)ethylidenehydrazine |
InChI |
InChI=1S/C8H9N5/c1-6(11-9)7-4-2-3-5-8(7)12-13-10/h2-5H,9H2,1H3 |
InChI-Schlüssel |
BRHQHJGHYLDQCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NN)C1=CC=CC=C1N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


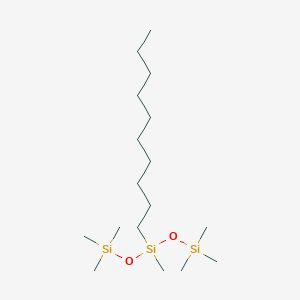
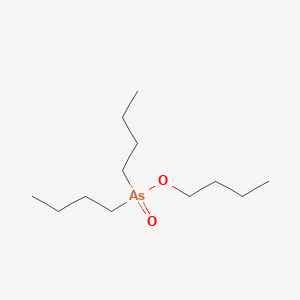
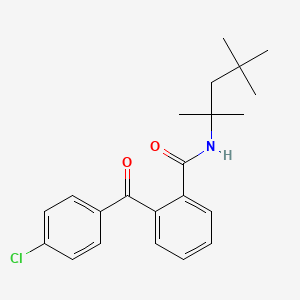


![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)

![1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene](/img/structure/B14632573.png)
![[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol](/img/structure/B14632576.png)
